molecular formula C16H16N6O3 B3725271 N'-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No. B3725271
M. Wt: 340.34 g/mol
InChI Key: TUXNDODCGXOCDL-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . The 1,2,4-triazole ring in this compound contains two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like the one in this compound can be achieved using various strategies . These strategies often involve the use of 3-amino-1,2,4-triazole and can result in a wide range of 1,2,4-triazole products .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a 1,2,4-triazole ring fused with a pyrimidine ring. The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The 1,2,4-triazole ring in the compound can participate in various chemical reactions . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, biological activities, and potential applications. The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-9-6-10(2)22-16(18-9)19-14(21-22)15(24)20-17-8-11-4-5-12(23)13(7-11)25-3/h4-8,23H,1-3H3,(H,20,24)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXNDODCGXOCDL-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC(=C(C=C3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C\C3=CC(=C(C=C3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 2
N'-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 4
N'-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 5
N'-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4-hydroxy-3-methoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

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